molecular formula C8H6BrN3OS2 B4797371 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B4797371
M. Wt: 304.2 g/mol
InChI Key: JICNOSASIKVHSK-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, which is known for its versatile biological activities, makes this compound a valuable subject for research.

Future Directions

The future directions for research on “5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide” and similar compounds could involve further modifications to the 1,3,4-thiadiazole moiety to enhance its potency and reduce its toxicity . Additionally, more research could be conducted to understand the exact mechanism of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the thiadiazole ring under controlled conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives where the bromine atom is replaced by another functional group.

Scientific Research Applications

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiadiazole and thiophene rings, which confer distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS2/c1-4-11-12-8(14-4)10-7(13)5-2-3-6(9)15-5/h2-3H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNOSASIKVHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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